molecular formula C22H21N3O3 B2621379 3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 896372-66-0

3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2621379
CAS No.: 896372-66-0
M. Wt: 375.428
InChI Key: INRZEDTUNAFULV-UHFFFAOYSA-N
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Description

3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine with a suitable aldehyde, followed by cyclization with a quinazoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized quinazoline derivatives .

Scientific Research Applications

3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique combination of the quinazoline and tetrahydropyridine moieties. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-20(24-13-10-17(11-14-24)16-6-2-1-3-7-16)12-15-25-21(27)18-8-4-5-9-19(18)23-22(25)28/h1-10H,11-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRZEDTUNAFULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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